2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. This compound contains a bromine atom and a hexafluoropropan-2-yloxy group attached to a benzonitrile moiety. The presence of fluorinated groups often enhances the compound's chemical stability and biological activity.
2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile is classified as an organic halide and a nitrile. Its structure features both aromatic and aliphatic components, making it relevant in fields such as medicinal chemistry and materials science.
The synthesis of 2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile can be achieved through several methods involving electrophilic aromatic substitution or nucleophilic substitution reactions.
The molecular formula of 2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile is . The structure includes:
C(C(F)(F)F)(C(F)(F)F)OCC1=CC=C(C(=N)C=C1)Br
The compound can undergo various chemical reactions typical for aromatic compounds:
Reactions are often facilitated by using bases or acids to promote the desired pathways while minimizing side reactions.
The mechanism of action for 2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile primarily involves its interactions at the molecular level with biological targets or during chemical transformations.
Fluorinated compounds like this one often exhibit enhanced lipophilicity and metabolic stability, making them valuable in drug design and development. Their mechanism may involve binding to specific receptors or enzymes due to their unique electronic properties.
2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzonitrile has potential applications in:
This compound exemplifies the importance of halogenated organic compounds in advancing both theoretical and applied chemistry.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2